N-[2-(allyloxy)benzyl]-2-methylaniline
Description
N-[2-(Allyloxy)benzyl]-2-methylaniline is a substituted aniline derivative characterized by a benzyl group attached to the nitrogen atom of 2-methylaniline. The benzyl group is further substituted with an allyloxy moiety at the 2-position of its aromatic ring (Figure 1).
Properties
IUPAC Name |
2-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-12-19-17-11-7-5-9-15(17)13-18-16-10-6-4-8-14(16)2/h3-11,18H,1,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUOVWRGTFFWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC=CC=C2OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzyl Group
The allyloxy group in N-[2-(allyloxy)benzyl]-2-methylaniline contrasts with substituents in related compounds:
- N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline (): This compound features a fluorine atom on the benzyl ring and a tetrahydrofuranmethoxy group instead of allyloxy. The tetrahydrofuranmethoxy group introduces a cyclic ether, which may improve hydrophilicity (H-bond acceptors: 4 vs. 3 in the allyloxy analog) .
- 2-Benzyl-N-(3-methylbutyl)aniline (): The benzyl group here lacks oxygen-based substituents, reducing polarity. The branched alkyl chain on nitrogen may increase lipophilicity, favoring membrane permeability in pesticidal applications .
Table 1: Substituent Comparison
| Compound | Benzyl Substituent | Nitrogen Substituent | Molecular Weight | H-Bond Acceptors |
|---|---|---|---|---|
| This compound | 2-Allyloxy | 2-Methylaniline | ~269.35* | 3 |
| N-(2-Fluorobenzyl)-2-(tetrahydrofuranmethoxy)aniline | 2-Fluoro, 2-THF-methoxy | 2-Methylaniline | 301.36 | 4 |
| 2-Benzyl-N-(3-methylbutyl)aniline | None | 3-Methylbutyl | 253.38 | 1 |
*Calculated based on molecular formula C₁₇H₁₉NO.
Aromatic Ring Substitutions
- 5-[(Dimethylamino)methyl]-2-methylaniline (): This compound substitutes the aniline ring with a dimethylaminomethyl group at the 5-position.
- Methoxyanilines (o-, m-, p-Anisidine) (): Methoxy groups alter electronic distribution on the aromatic ring, affecting reactivity in electrophilic substitution. The allyloxy group in the target compound introduces steric hindrance and π-orbital overlap, which could modulate reaction pathways .
Physicochemical and Functional Implications
- Solubility : The allyloxy group’s unsaturated chain may reduce water solubility compared to the THF-methoxy group in ’s compound, which has higher H-bond acceptor capacity .
- Reactivity : The allyloxy group is prone to oxidation or polymerization, whereas the fluorine in ’s compound resists metabolic degradation, a trait valuable in pharmaceuticals .
- Applications : N-Substituted anilines in (e.g., metalaxyl, benalaxyl) are used as fungicides. The target compound’s allyloxy group could similarly serve as a bioactive moiety in agrochemicals, though its efficacy would depend on substituent stability .
Research and Development Insights
While direct studies on this compound are absent in the evidence, synthetic routes for analogs (e.g., ’s 5-[(dimethylamino)methyl]-2-methylaniline) suggest reductive amination or nucleophilic substitution as plausible methods . Computational modeling could predict its binding affinity in pesticidal targets, leveraging structural data from related compounds .
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